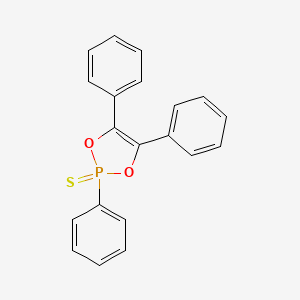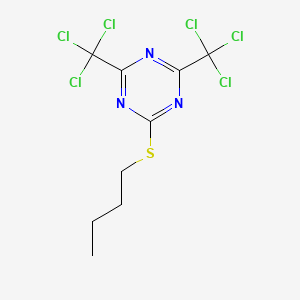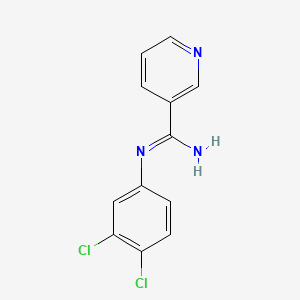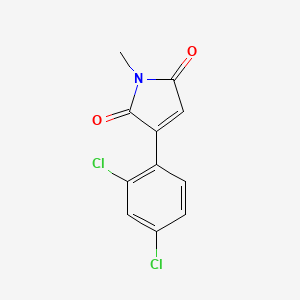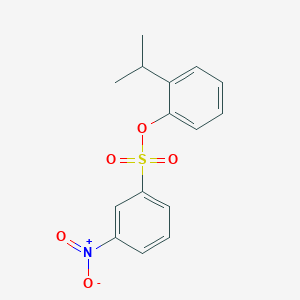
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate typically involves the reaction of 2-(Propan-2-yl)phenol with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product. The product is typically isolated by filtration and recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of 2-(Propan-2-yl)phenyl 3-aminobenzenesulfonate.
Oxidation: Formation of 2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonic acid.
科学研究应用
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various sulfonate derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfonate group can also participate in interactions with proteins and enzymes, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(Propan-2-yl)phenyl 4-nitrobenzenesulfonate
- 2-(Propan-2-yl)phenyl 2-nitrobenzenesulfonate
- 2-(Propan-2-yl)phenyl 3-methylbenzenesulfonate
Uniqueness
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with other molecules
属性
CAS 编号 |
25238-13-5 |
|---|---|
分子式 |
C15H15NO5S |
分子量 |
321.3 g/mol |
IUPAC 名称 |
(2-propan-2-ylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-11(2)14-8-3-4-9-15(14)21-22(19,20)13-7-5-6-12(10-13)16(17)18/h3-11H,1-2H3 |
InChI 键 |
WYIGMWNOCZPCKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


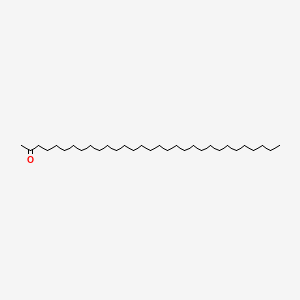
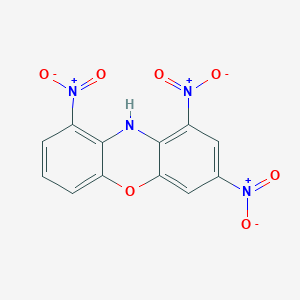
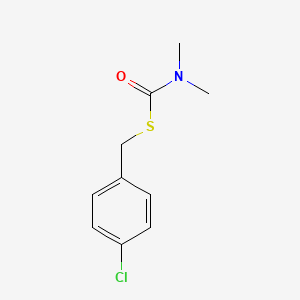

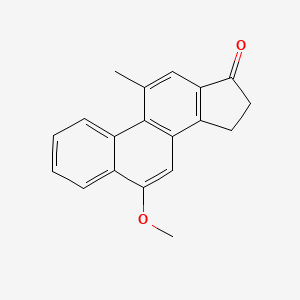
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
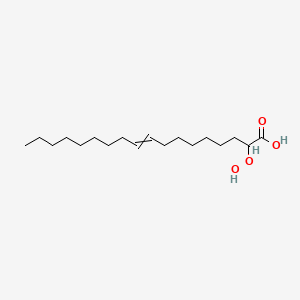
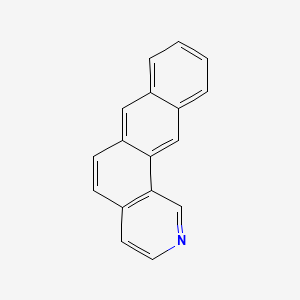
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
